cyanomethyl (Z)-3-phenyl-2-propenoate
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Overview
Description
Cyanomethyl (Z)-3-phenyl-2-propenoate is an organic compound characterized by the presence of a cyanomethyl group attached to a (Z)-3-phenyl-2-propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyanomethyl (Z)-3-phenyl-2-propenoate typically involves the reaction of (Z)-3-phenyl-2-propenoic acid with cyanomethyl reagents under specific conditions. One common method is the esterification of (Z)-3-phenyl-2-propenoic acid with cyanomethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the (Z)-configuration of the product, which is crucial for its desired properties.
Chemical Reactions Analysis
Types of Reactions: Cyanomethyl (Z)-3-phenyl-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyanomethyl derivatives.
Scientific Research Applications
Cyanomethyl (Z)-3-phenyl-2-propenoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of cyanomethyl (Z)-3-phenyl-2-propenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.
Comparison with Similar Compounds
Cyanomethyl pyridinium salts: These compounds share the cyanomethyl group but differ in their core structure, leading to distinct chemical and biological properties.
Aromatic azo compounds: These compounds contain -N=N- double bonds and exhibit different reactivity and applications compared to cyanomethyl (Z)-3-phenyl-2-propenoate.
Uniqueness: this compound is unique due to its (Z)-configuration and the presence of both cyanomethyl and phenyl groups, which confer specific reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
cyanomethyl (Z)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-8-9-14-11(13)7-6-10-4-2-1-3-5-10/h1-7H,9H2/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTSKCGLGNTMPA-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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